N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide
Overview
Description
N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13NO4S2. It is known for its unique structure, which combines a thiophene ring with a sulfonamide group and a dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and proliferation.
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are essential for their growth and survival .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth and proliferation by disrupting the synthesis of folic acid, a vital component for bacterial dna, rna, and protein synthesis .
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial for maintaining acid-base balance in tissues and organs by catalyzing the reversible hydration of carbon dioxide. This compound interacts with these enzymes by binding to the active site, thereby inhibiting their activity . This interaction is primarily noncompetitive, meaning the compound binds to a site other than the active site, altering the enzyme’s function without directly competing with the substrate.
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, which can impact cell signaling and metabolic pathways . Additionally, this compound has been observed to exhibit anti-inflammatory and antimicrobial properties, further influencing cellular responses and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase enzymes. The sulfonamide group of the compound interacts with the zinc ion in the enzyme’s active site, leading to enzyme inhibition . This interaction disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, thereby affecting various physiological processes. Additionally, the thiophene ring contributes to the compound’s binding affinity and specificity towards the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as metabolic disturbances and organ toxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can lead to changes in metabolic flux and metabolite levels, affecting processes such as respiration and ion transport . Additionally, the compound may undergo metabolic transformations, resulting in the formation of active or inactive metabolites that further influence its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 2,4-dimethoxyaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)thiophene-2-carboxamide
- N-(2,4-dimethoxyphenyl)thiophene-2-sulfonyl chloride
- N-(2,4-dimethoxyphenyl)thiophene-2-sulfonyl hydrazide
Uniqueness
N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a sulfonamide group and a dimethoxyphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-16-9-5-6-10(11(8-9)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUPYYONGFLTBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975718 | |
Record name | N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6031-89-6 | |
Record name | N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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